

Application Note & Protocol: Leaching Studies of Dibutyl Phthalate from Medical Devices

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Compound of Interest

Compound Name: *Dibutyl isophthalate*

CAS No.: 3126-90-7

Cat. No.: B1583772

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Abstract

Dibutyl phthalate (DBP), a common plasticizer used to impart flexibility to polyvinyl chloride (PVC)-based medical devices, is not covalently bound to the polymer matrix and can leach into therapeutic products or directly into patients.[1] As a known endocrine disruptor and reproductive toxicant, quantifying the potential for DBP migration is a critical component of a medical device's biological safety evaluation.[2][3] This guide provides a comprehensive framework for designing and executing scientifically robust leaching studies for DBP from medical devices, aligned with global regulatory expectations. We will explore the causality behind experimental design, from solvent selection to analytical quantification, and provide detailed protocols for both exhaustive extraction (extractables) and simulated-use (leachables) studies.

Introduction: The Rationale for DBP Leaching Studies

Polyvinyl chloride (PVC) is a versatile and widely used polymer in medical devices such as intravenous (IV) bags, tubing, catheters, and blood bags.[1] Its inherent rigidity necessitates the

addition of plasticizers, with phthalate esters like Dibutyl Phthalate (DBP) being historically prevalent. These additives can constitute a significant portion of the final material's weight, up to 40-50% in some cases.[1][4]

The primary concern is that DBP is physically mixed with, not chemically bonded to, the PVC polymer. This allows it to migrate from the device into contacting fluids, a process known as leaching.[1] The leached DBP can then be directly administered to the patient. Regulatory bodies worldwide, including the U.S. FDA and European authorities under the Medical Device Regulation (MDR 2017/745), mandate a thorough risk assessment for such substances.[5][6] The European Commission's Scientific Committee on Health, Environmental and Emerging Risks (SCHEER) has issued specific guidelines for the benefit-risk assessment of phthalates, underscoring the regulatory scrutiny.[7][8]

Leaching studies are therefore not merely a quality control measure; they are a fundamental requirement for ensuring patient safety and achieving regulatory approval.[6][9] These studies aim to identify and quantify the substances that could be released from a medical device during its clinical use, forming the basis of a toxicological risk assessment as outlined in standards like ISO 10993-17.[10]

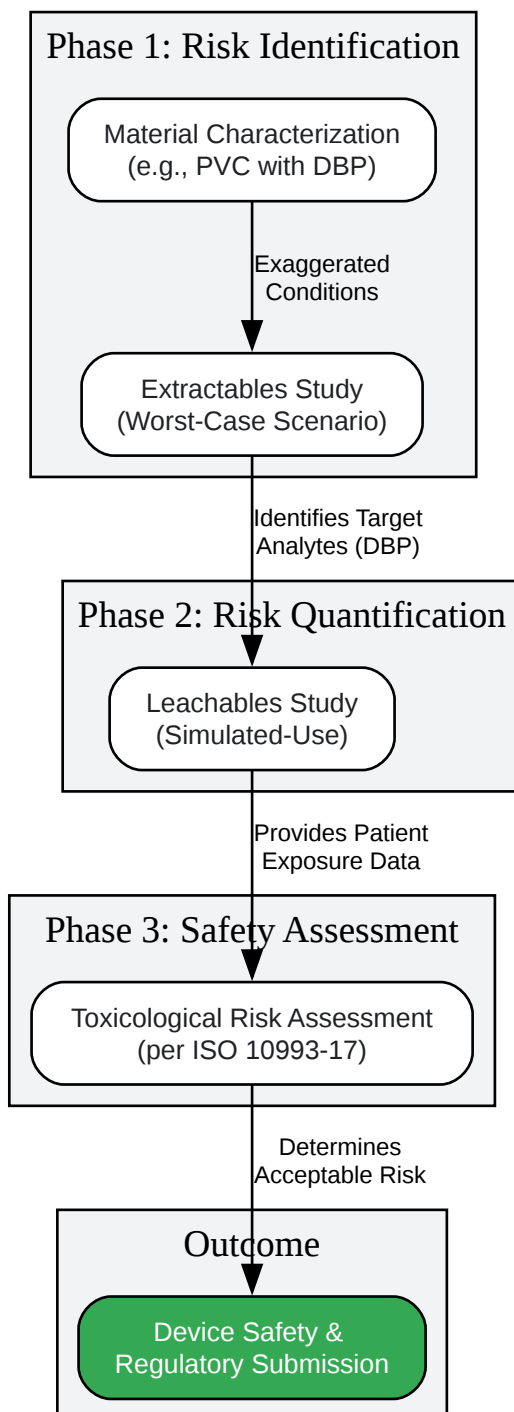
The Regulatory Framework: Understanding Extractables and Leachables

The foundation of a chemical safety assessment for medical devices is built upon the concepts of Extractables and Leachables, as detailed in guidelines like USP <1663> and <1664> and the ISO 10993 series.[11][12][13]

- Extractables are compounds that are released from a material under aggressive or exaggerated conditions, such as using harsh solvents, elevated temperatures, or extended contact times.[14] An extractables study is designed to create a "worst-case" scenario to understand the full spectrum of substances that could be released from the device.[6][15] This provides a conservative, proactive assessment of potential hazards.
- Leachables are compounds that migrate from a material into a drug product or the patient under normal, real-world conditions of use.[14][16] A leachables study aims to determine the actual patient exposure. The results of the extractables study are crucial for designing an

effective leachables study, as they identify the target compounds to monitor under clinical-use conditions.

A robust leaching study program follows a logical progression from identifying potential risks (extractables) to quantifying actual exposure (leachables), which then feeds into a final toxicological risk assessment to determine patient safety.



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Figure 1: Overall workflow for Extractables and Leachables (E&L) assessment.

Experimental Design: The Causality Behind Methodological Choices

A successful leaching study is built on a series of logical, justifiable decisions. Simply following a generic protocol is insufficient; a senior scientist must understand the causality behind each step to generate defensible data.

Selection of Simulating Solvents

The choice of solvent is critical as it must adequately simulate the physicochemical properties of the drug product or biological fluid that will contact the device. A range of solvents is typically used to bracket the polarity of potential contact fluids.

- Non-polar Solvent (e.g., Hexane): Chosen to simulate lipophilic drug formulations (e.g., fat emulsions, propofol). Phthalates like DBP are highly soluble in non-polar media, making this a worst-case scenario for lipid-based carriers.[17]
- Polar Solvent (e.g., Purified Water): Represents aqueous, salt-based solutions (e.g., saline, dextrose solutions).[2]
- Partial-Polarity Solvent (e.g., 50% Ethanol in Water): This simulates hydro-alcoholic formulations and provides an intermediate extraction condition. It is often effective at extracting a broad range of potential leachables.[18]

Selection of Extraction Conditions (Time and Temperature)

Conditions are chosen to either simulate real-world use or accelerate it to predict long-term stability.

- Temperature: Elevated temperatures (e.g., 40°C, 50°C) are used in accelerated extraction studies to increase the rate of diffusion and migration, providing a worst-case estimate in a shorter timeframe.[4][17] The specific temperature should be high enough to accelerate

leaching but not so high as to cause polymer degradation, which would create non-representative artifacts. For simulated-use studies, the temperature should reflect the actual clinical conditions (e.g., room temperature or 37°C).

- Duration: For extractables studies, durations are often exhaustive, continuing until the amount of DBP extracted in a subsequent time interval is less than 10% of the total cumulative amount. For leachables studies, the duration should match the maximum clinical exposure time for the device.

Selection of Analytical Technique

The analytical method must be sensitive, specific, and quantitative for DBP.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for semi-volatile compounds like DBP.^[19] It offers excellent chromatographic separation and highly specific detection based on the mass-to-charge ratio of fragmented ions, ensuring accurate identification and quantification, even in complex matrices.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Also a powerful tool, particularly useful if DBP is part of a broader screen including non-volatile compounds.

Protocol 1: Controlled Extraction Study for DBP (Extractables)

Objective: To determine the "worst-case" potential amount of DBP that can be extracted from a medical device component under exhaustive conditions.

Materials:

- Medical device or component of interest (e.g., 10 cm sections of PVC tubing).
- Extraction Solvents: HPLC-grade n-Hexane, 50% Ethanol/Water, Purified Water.
- Glass extraction vessels with PTFE-lined caps.
- Calibrated laboratory oven or water bath.
- Analytical Instrumentation: Gas Chromatograph with Mass Spectrometric detector (GC-MS).

- DBP certified reference standard.
- Internal Standard (e.g., Deuterated DBP-d4 or Benzyl Benzoate).[19]

Procedure:

- Sample Preparation:
 - Precisely measure the surface area or weight of the device component. For tubing, cut into standardized lengths.
 - Place the component into a clean glass extraction vessel.
 - Add a defined volume of the chosen extraction solvent (e.g., n-Hexane) sufficient to fully immerse the component. A typical surface-area-to-volume ratio is between 1 and 6 cm²/mL.
- Extraction:
 - Securely cap the vessel.
 - Place the vessel in an oven set to an accelerated temperature (e.g., 50°C).
 - Extract for a defined initial period (e.g., 24 hours).
 - After 24 hours, carefully decant the extract into a clean vial for analysis.
 - Add a fresh aliquot of the same solvent to the original vessel containing the device component and continue the extraction for another 24 hours.
 - Repeat this process until the amount of DBP in the latest extract is <10% of the cumulative total, signifying that the extraction is approaching exhaustion.
- Sample Analysis (GC-MS):
 - Prepare a calibration curve using the DBP reference standard in the same solvent as the extraction.

- Spike a known concentration of the internal standard into all extracts and calibration standards.
- Inject an aliquot (e.g., 1 μ L) of the extract into the GC-MS.
- Typical GC-MS Conditions:
 - Column: 5% phenyl-methyl silicone capillary column (30m x 0.25mm ID, 0.25 μ m film thickness).[19]
 - Carrier Gas: Helium at a constant flow of 1 mL/min.[19]
 - Injector: Splitless mode at 280°C.
 - Oven Program: Initial 60°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
 - MS Detector: Electron Ionization (EI) mode. Monitor for characteristic DBP ions (e.g., quantifier m/z 149, qualifiers m/z 223, 205).[19]
- Quantification:
 - Calculate the concentration of DBP in each extract using the calibration curve and the internal standard response.
 - Sum the amounts from all extraction intervals to determine the total exhaustive extractable DBP.
 - Express the final result as total μ g of DBP per device or μ g/cm².

Protocol 2: Simulated-Use Leaching Study for DBP

Objective: To quantify the amount of DBP that leaches from a medical device under conditions that mimic its intended clinical use.

Materials:

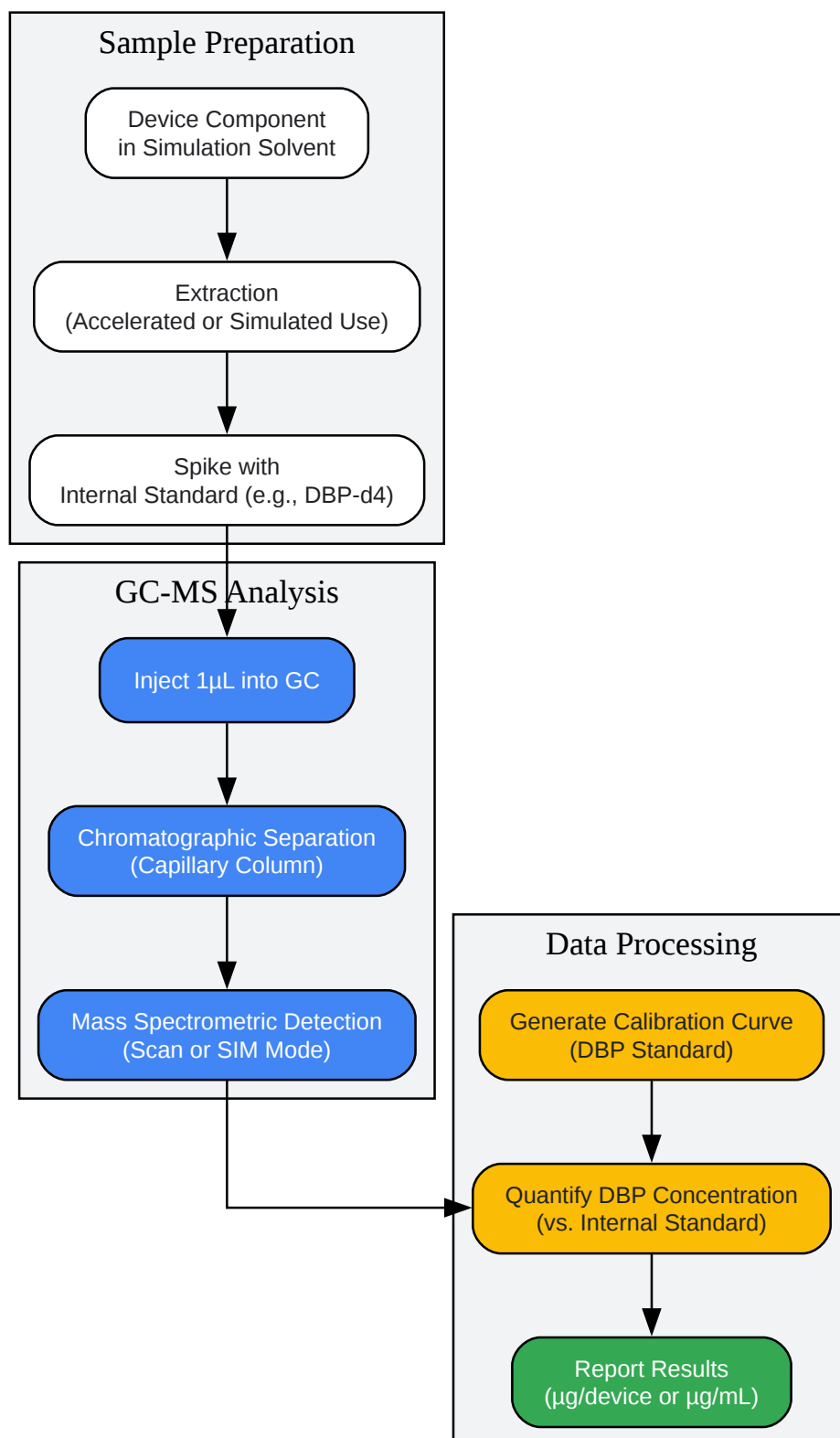
- Complete, sterilized medical device (e.g., IV infusion set).
- Simulating Fluid: Normal saline (0.9% NaCl in water) or a relevant drug product placebo.

- Peristaltic pump (if flow is required).
- Incubator set to a clinically relevant temperature (e.g., 37°C).
- GC-MS system and standards as described in Protocol 1.

Procedure:

- Device Setup:
 - Set up the medical device as it would be used clinically. For an IV set, this involves connecting it to a bag of the simulating fluid.
 - Prime the device by flushing it with the fluid to remove any air.
- Leaching Simulation:
 - Place the entire setup in an incubator at the desired temperature (e.g., 37°C).
 - Simulate the clinical use. This could be static contact (e.g., a solution held in a bag) or dynamic (e.g., fluid pumped through tubing at a typical infusion rate).
 - Collect samples of the fluid that has passed through or been in contact with the device at clinically relevant time points (e.g., 1 hr, 4 hrs, 24 hrs).
- Sample Preparation and Analysis:
 - For aqueous samples like saline, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step is required to transfer the DBP into an organic solvent compatible with the GC-MS.
 - LLE Example: To 10 mL of the saline sample, add 2 mL of n-Hexane and the internal standard. Vortex vigorously for 2 minutes. Allow the layers to separate and collect the upper hexane layer for analysis.
 - Analyze the prepared organic extract using the GC-MS method detailed in Protocol 1.
- Quantification and Reporting:

- Calculate the concentration of DBP ($\mu\text{g/mL}$) in the collected fluid at each time point.
- Report the results clearly, specifying the time points and conditions. This data can be used to calculate the total potential patient exposure dose.



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Figure 2: Detailed analytical workflow for DBP quantification by GC-MS.

Data Presentation and Toxicological Assessment

Results should be summarized in a clear, tabular format. This data then serves as the input for a toxicological risk assessment per ISO 10993-17.[20] A toxicologist will compare the observed or calculated patient exposure dose to a Tolerable Intake (TI) or other established safety threshold for DBP. The Margin of Safety (MoS) is then calculated. An MoS greater than 1 is generally considered acceptable.

Table 1: Example Data Summary for a Simulated-Use Leaching Study of an IV Set

Time Point	Simulating Fluid	DBP Concentration (µg/mL)	Cumulative DBP Leached (µg)
1 Hour	0.9% Saline	0.05	5.0
4 Hours	0.9% Saline	0.08	32.0
24 Hours	0.9% Saline	0.12	288.0
24 Hours	50% Ethanol	1.50	3600.0
24 Hours	n-Hexane	8.25	19800.0

Note: Assumes a total infused volume of 100mL at 1, 4 hours and 2400mL at 24 hours.

Conclusion

Conducting leaching studies for Dibutyl Phthalate is a critical step in the safety evaluation of many medical devices. By understanding the regulatory framework and the scientific rationale behind experimental design, researchers can generate robust and defensible data. A methodical approach, beginning with a worst-case extractables assessment to identify hazards, followed by a clinically relevant leachables study to quantify patient exposure, provides the necessary information for a comprehensive toxicological risk assessment. This ensures that the medical device is safe for its intended use and meets the stringent requirements of global regulatory bodies.

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